6-(Tritylamino)hexanenitrile
Description
6-(Tritylamino)hexanenitrile (CAS: Not explicitly provided; CSID: 496483) is a nitrile-containing compound featuring a tritylamino (triphenylmethylamino) group attached to a hexanenitrile backbone. Its molecular weight is 319.19 g/mol, with a calculated logP (octanol-water partition coefficient) of 2.31, indicating moderate hydrophobicity . The trityl group confers steric bulk and electronic stabilization, making it structurally distinct from simpler hexanenitrile derivatives.
Properties
Molecular Formula |
C25H26N2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
6-(tritylamino)hexanenitrile |
InChI |
InChI=1S/C25H26N2/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,27H,1-2,12-13,21H2 |
InChI Key |
JHMFWDZLXCTOEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC#N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 6-(Tritylamino)hexanenitrile and related hexanenitrile derivatives:
*Calculated based on molecular formulas from referenced evidence.
Structural and Functional Group Analysis
- Tritylamino vs. Amino: The tritylamino group in this compound introduces steric hindrance and lipophilicity, unlike the smaller, more reactive primary amine in 6-Aminohexanenitrile . This bulkiness may reduce metabolic degradation, enhancing bioavailability in biological systems.
- Triazole vs. Indole : 6-(4-Phenyltriazol-1-yl)hexanenitrile () and 6-(1H-Indol-1-yl)hexanenitrile () differ in heterocyclic moieties. Triazoles are often used in click chemistry for modular synthesis, while indoles are privileged scaffolds in drug discovery due to their planar aromatic structure and bioactivity .
- Halogenation Effects : Fluorinated () and chlorinated () derivatives exhibit enhanced electronegativity and stability. For example, 5,5,6,6,6-Pentafluorohexanenitrile’s fluorine atoms increase resistance to oxidation, making it suitable for harsh industrial environments .
Physicochemical Properties
- logP and Solubility: this compound’s logP of 2.31 suggests moderate lipid solubility, which may facilitate membrane permeability in biological systems. In contrast, 6-Aminohexanenitrile’s lower molecular weight (112.17 g/mol) and polar amine group likely render it more water-soluble .
- Thermal Stability: Halogenated derivatives like 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile () exhibit higher thermal stability due to strong C-F and C-Cl bonds, whereas the tritylamino group may decompose at elevated temperatures due to phenyl ring cleavage .
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